REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[N:16]1[C:20]([CH3:21])=[N:19][N:18]=[C:17]1[CH2:22]Br.[NH3:25]>CO>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]2[N:16]3[C:20]([CH3:21])=[N:19][N:18]=[C:17]3[CH2:22][N:25]=[C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[Cl:1])[C:9]=2[CH:14]=1
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Name
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2',5-dichloro-2-[3-(bromomethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1)C(C1=C(C=CC(=C1)Cl)N1C(=NN=C1C)CBr)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo-[4,3-a][1,4] benzodiazepine
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Type
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product
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Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=C(C=CC=C3)Cl)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |